N-benzyl-4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide
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Overview
Description
N-benzyl-4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyaniline with benzyl chloride to form N-benzyl-3,4-dimethoxyaniline. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in many solid tumors.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic reactions to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-benzyl-4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives, such as:
- N-benzyl-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
- N-benzyl-4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide
Uniqueness
N-benzyl-4-{[(3,4-dimethoxyphenyl)carbamoyl]amino}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N3O5S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[4-(benzylsulfamoyl)phenyl]-3-(3,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C22H23N3O5S/c1-29-20-13-10-18(14-21(20)30-2)25-22(26)24-17-8-11-19(12-9-17)31(27,28)23-15-16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3,(H2,24,25,26) |
InChI Key |
QZRKFNFQHZPYGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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